molecular formula C7H12N4 B2628697 Diethyl-1,2,4-triazin-3-amine CAS No. 89852-47-1

Diethyl-1,2,4-triazin-3-amine

Cat. No.: B2628697
CAS No.: 89852-47-1
M. Wt: 152.201
InChI Key: BZQZUYWMLBVGNN-UHFFFAOYSA-N
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Description

Diethyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound has a molecular formula of C7H12N4 and a molecular weight of 152.2 g/mol . It is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms.

Safety and Hazards

Safety data sheets indicate that 3-amino-1,2,4-triazine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research on 1,2,4-triazine derivatives continues to be a significant focus due to their potential pharmacological activities and applications in high energy materials . Future work may explore the modification and optimization of different electrophiles and carbon–carbon coupling on mono- and di-amino-1,2,4-triazine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-1,2,4-triazin-3-amine can be achieved through various methods. One common approach involves the reaction of diethylamine with cyanuric chloride under controlled conditions. The reaction typically takes place in the presence of a base such as sodium carbonate and a solvent like dioxane . Another method involves the use of triethyl orthoformate and amines in a one-pot reaction, which offers advantages such as higher yields and minimal waste generation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as nucleophilic substitution and cyclization reactions, followed by purification techniques like recrystallization or chromatography .

Comparison with Similar Compounds

Properties

IUPAC Name

5,6-diethyl-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQZUYWMLBVGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC(=N1)N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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